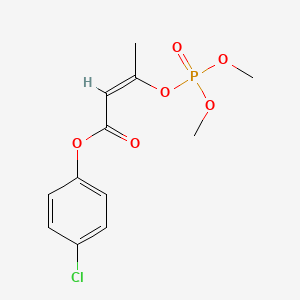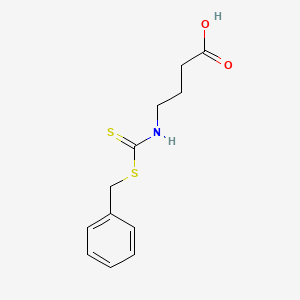
Benzyl N-(3-carboxypropyl)dithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(3-carboxypropyl)dithiocarbamate is a compound belonging to the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group Dithiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(3-carboxypropyl)dithiocarbamate typically involves the reaction of primary or secondary amines with carbon disulfide and alkyl or benzyl halides. One common method is the one-pot reaction of amines, carbon disulfide, and benzyl halides without using a catalyst under solvent-free conditions. This reaction is highly efficient and atom-economic, making it an attractive option for producing dithiocarbamates .
Industrial Production Methods
Industrial production of dithiocarbamates, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and characterization to ensure the quality and consistency of the final product. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial production.
化学反応の分析
Types of Reactions
Benzyl N-(3-carboxypropyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiocarbamate functional group, which can interact with different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, resulting in the formation of various substituted dithiocarbamates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of substituted dithiocarbamates with different functional groups.
科学的研究の応用
作用機序
The mechanism of action of Benzyl N-(3-carboxypropyl)dithiocarbamate involves its interaction with metal ions and enzymes. The dithiocarbamate functional group can chelate metal ions, inhibiting metal-dependent enzymes and disrupting essential biological processes in pathogens . This chelation ability is also responsible for its antimicrobial and anticancer activities, as it can interfere with metal-dependent pathways in cells .
類似化合物との比較
Similar Compounds
N,N-Dimethyldithiocarbamate: Known for its copper-dependent antimicrobial activity.
Sodium N-benzyl-N-methyldithiocarbamate: Effective against various bacterial strains.
Sodium N-allyl-N-methyldithiocarbamate: Another antimicrobial agent with similar properties.
Uniqueness
Benzyl N-(3-carboxypropyl)dithiocarbamate stands out due to its specific structure, which allows for unique interactions with metal ions and enzymes. Its carboxypropyl group provides additional functionalization, enhancing its potential applications in various fields. The combination of the benzyl and carboxypropyl groups also contributes to its distinct chemical properties and reactivity.
特性
CAS番号 |
63884-89-9 |
|---|---|
分子式 |
C12H15NO2S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
4-(benzylsulfanylcarbothioylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO2S2/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) |
InChIキー |
NFGAEXVHQUVGAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC(=S)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


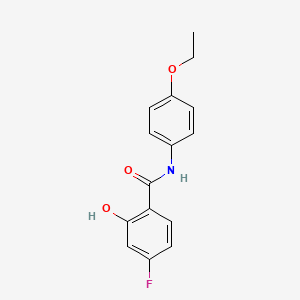
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
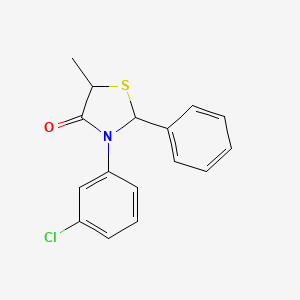
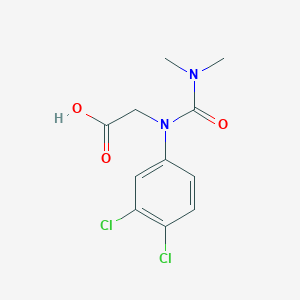
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
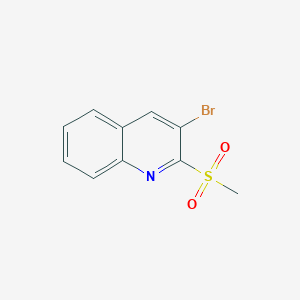
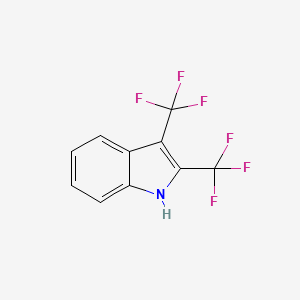
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
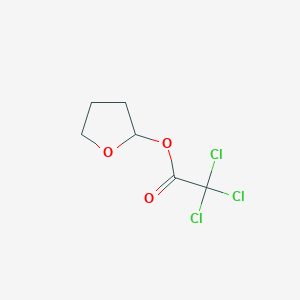
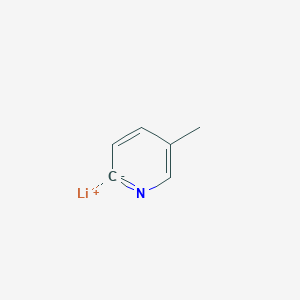
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
